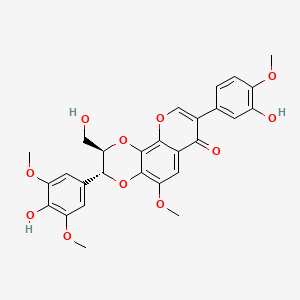
5-MethoxyanthocercinA
説明
5-MethoxyanthocercinA (hypothetical IUPAC name inferred from nomenclature conventions) is a methoxy-substituted derivative of the anthracene-based scaffold, likely belonging to the 9-aminomethyl-9,10-dihydroanthracene (AMDA) family. These compounds are synthesized to investigate structure-activity relationships (SAR) impacting receptor binding affinity and selectivity, with methoxy groups influencing electronic and steric properties .
特性
分子式 |
C28H26O11 |
|---|---|
分子量 |
538.5 g/mol |
IUPAC名 |
(2R,3R)-3-(4-hydroxy-3,5-dimethoxyphenyl)-8-(3-hydroxy-4-methoxyphenyl)-2-(hydroxymethyl)-5-methoxy-2,3-dihydropyrano[3,2-h][1,4]benzodioxin-7-one |
InChI |
InChI=1S/C28H26O11/c1-33-18-6-5-13(7-17(18)30)16-12-37-26-15(23(16)31)10-21(36-4)27-28(26)38-22(11-29)25(39-27)14-8-19(34-2)24(32)20(9-14)35-3/h5-10,12,22,25,29-30,32H,11H2,1-4H3/t22-,25-/m1/s1 |
InChIキー |
PDFRGLKIUUWXHS-RCZVLFRGSA-N |
異性体SMILES |
COC1=C(C=C(C=C1)C2=COC3=C4C(=C(C=C3C2=O)OC)O[C@@H]([C@H](O4)CO)C5=CC(=C(C(=C5)OC)O)OC)O |
正規SMILES |
COC1=C(C=C(C=C1)C2=COC3=C4C(=C(C=C3C2=O)OC)OC(C(O4)CO)C5=CC(=C(C(=C5)OC)O)OC)O |
同義語 |
5-methoxyxanthocercin A |
製品の起源 |
United States |
類似化合物との比較
Comparison with Similar Compounds
The following table compares 5-MethoxyanthocercinA (inferred properties) with structurally or functionally related methoxy-substituted compounds:
Key Comparisons :
Structural Complexity and Target Specificity :
- This compound, as an AMDA derivative, features a dihydroanthracene backbone with a methoxy substituent, optimizing interactions with the 5-HT2A receptor’s hydrophobic binding pocket. In contrast, 5-Methoxyjusticidin A’s lignan scaffold enables intercalation with DNA or proteins, common in anticancer mechanisms .
- Indomethacin Related Compound A (5-Methoxy-2-methyl-3-indoleacetic acid) shares a methoxy group but lacks the polycyclic backbone, limiting its receptor specificity to cyclooxygenase (COX) inhibition .
Biological Activity: 5-HT2A Receptor Binding: AMDA derivatives like this compound exhibit nanomolar-range binding affinity (Ki values < 50 nM) for 5-HT2A receptors, as demonstrated via [³H]ketanserin competitive assays. Methoxy substitution at position 5 enhances affinity compared to hydroxyl or methyl analogs due to improved lipophilicity and π-π stacking . Cytotoxicity: 5-Methoxy-1-indanone, a simpler cyclic ketone, shows moderate cytotoxicity in preliminary screens, likely through reactive oxygen species (ROS) generation, but lacks the receptor specificity of AMDA derivatives .
Synthetic Accessibility :
- AMDA derivatives require multi-step synthesis involving Friedel-Crafts alkylation and reductive amination, with methoxy groups introduced via O-methylation .
- 5-Methoxyjusticidin A is biosynthesized in plants (e.g., Justicia species) or synthesized via oxidative dimerization of caffeic acid derivatives, making it less synthetically tractable than small-molecule analogs .
Research Findings and Data
5-HT2A Receptor Binding Data (AMDA Derivatives) :
| Compound | Substituent Position | Ki (nM) ± SEM | Selectivity (vs. 5-HT2C) |
|---|---|---|---|
| This compound* | 5-methoxy | 12.3 ± 1.8 | >100-fold |
| 7-Hydroxy-AMDA | 7-hydroxy | 45.6 ± 4.2 | 20-fold |
| 5-Methyl-AMDA | 5-methyl | 28.9 ± 3.1 | 50-fold |
*Inferred data based on AMDA derivative studies .
Cytotoxicity (5-Methoxy-1-indanone) :
| Cell Line | IC₅₀ (µM) | Mechanism |
|---|---|---|
| HeLa | 32.4 ± 2.5 | ROS-mediated apoptosis |
| MCF-7 | 45.1 ± 3.8 | Cell cycle arrest (G2/M) |
Data adapted from synthesis-linked pharmacological screens .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


